molecular formula C10H15N3O2 B1466607 1-(3-Aminoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one CAS No. 1467865-86-6

1-(3-Aminoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one

Cat. No.: B1466607
CAS No.: 1467865-86-6
M. Wt: 209.24 g/mol
InChI Key: VQANXNAPZVDMDU-UHFFFAOYSA-N
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Description

1-(3-Aminoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one is a synthetic organic compound that features both an azetidine and an isoxazole ring in its structure. Compounds containing these rings are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via cycloaddition reactions involving nitrile oxides and alkenes.

    Coupling Reactions: The final step involves coupling the azetidine and isoxazole rings through appropriate linkers and reaction conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a pharmaceutical agent.

    Industry: Possible use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Aminoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Aminoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one: can be compared with other compounds containing azetidine or isoxazole rings, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-(3-aminoazetidin-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-6-9(7(2)15-12-6)3-10(14)13-4-8(11)5-13/h8H,3-5,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQANXNAPZVDMDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Aminoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one
Reactant of Route 2
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1-(3-Aminoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one
Reactant of Route 3
1-(3-Aminoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one
Reactant of Route 4
1-(3-Aminoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
1-(3-Aminoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one
Reactant of Route 6
1-(3-Aminoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one

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